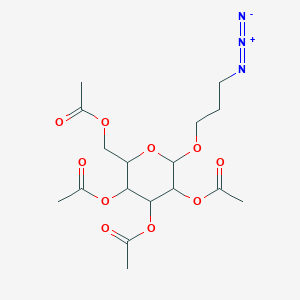

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

CAS No.: 252210-04-1

Cat. No.: VC7474899

Molecular Formula: C17H25N3O10

Molecular Weight: 431.398

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252210-04-1 |

|---|---|

| Molecular Formula | C17H25N3O10 |

| Molecular Weight | 431.398 |

| IUPAC Name | [3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |

| Standard InChI Key | ZJVNXSHFGLQZEA-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-azidopropyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside consists of a α-D-mannopyranose ring with acetyl protective groups at the 2, 3, 4, and 6 hydroxyl positions. The anomeric carbon (C1) is linked to a propyl chain terminating in an azide (-N3) functional group. This configuration preserves the stereoelectronic properties of the mannose ring while introducing a reactive handle for subsequent conjugation .

Key structural features include:

-

Molecular formula: C₁₉H₂₇N₃O₁₀ (calculated based on analogous compounds ).

-

Molecular weight: 481.44 g/mol.

-

Stereochemistry: The α-configuration at C1 ensures axial orientation of the propyl azide group, critical for regioselective glycosylation reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the structure. For example:

-

¹H NMR: Signals at δ 5.2–5.4 ppm correlate with acetylated hydroxyl protons, while the anomeric proton (C1-H) appears as a doublet near δ 5.8 ppm (J = 3–4 Hz) .

-

¹³C NMR: Acetyl carbonyl carbons resonate at δ 169–171 ppm, and the anomeric carbon (C1) appears at δ 95–100 ppm .

-

IR spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group .

Synthetic Methodologies

Glycosylation Precursor Preparation

Synthesis begins with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (CAS 13242-53-0), a widely used glycosyl donor . This intermediate is prepared by treating peracetylated mannose with hydrogen bromide in acetic acid, yielding a brominated anomeric center with high α-selectivity .

Stability and Reactivity

Bioorthogonal Reactivity

The azide group participates in CuAAC reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in:

-

Glycoprotein engineering: Site-specific labeling of cell-surface glycans .

-

Polymer functionalization: Surface modification of nanoparticles for targeted drug delivery .

Applications in Glycobiology

Metabolic Labeling

When deacetylated in vivo, the compound serves as a metabolic precursor for incorporating azide tags into cellular glycans. These tags are later conjugated with fluorescent probes or affinity handles via CuAAC .

Vaccine Development

The mannose scaffold targets dendritic cell receptors (e.g., DC-SIGN), enhancing antigen presentation. Conjugation with antigenic peptides via azide-alkyne cycloaddition enables modular vaccine design .

Comparative Data with Analogues

Challenges and Future Directions

Limitations

-

Solubility: The acetylated form is sparingly soluble in aqueous media, requiring organic solvents (e.g., DMSO) for biological applications .

-

Cytotoxicity: Copper catalysts used in CuAAC may necessitate post-conjugation purification .

Emerging Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume